molecular formula C27H27N5O5S B2659032 ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 310450-62-5

ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2659032
CAS No.: 310450-62-5
M. Wt: 533.6
InChI Key: RAHNOTGYYKICRO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a triazole ring, a furan ring, and a benzoate ester

Scientific Research Applications

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its complex structure and functional groups.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the 1,2,4-triazole ring.

    Introduction of the Furan Ring: The furan ring is typically introduced through a formylation reaction, followed by cyclization.

    Attachment of the Benzoate Ester: This step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
  • 4-(2-(dimethylamino)ethyl)phenol sulfate dihydrate

Uniqueness

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a triazole ring, a furan ring, and a benzoate ester. This combination of functional groups provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-4-36-26(35)19-9-11-20(12-10-19)29-24(33)16-38-27-31-30-23(15-28-25(34)22-6-5-13-37-22)32(27)21-14-17(2)7-8-18(21)3/h5-14H,4,15-16H2,1-3H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNOTGYYKICRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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